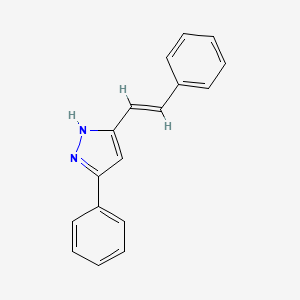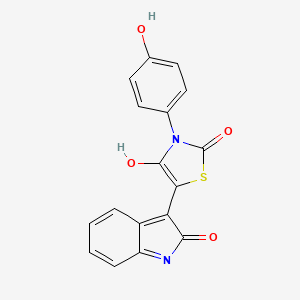![molecular formula C20H20FN3O B6073302 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine, also known as FISP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FISP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用機序
The exact mechanism of action of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of the serotonergic and dopaminergic systems in the brain. This compound has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and cognitive function. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for various disorders.
実験室実験の利点と制限
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to other receptors.
将来の方向性
There are several future directions for the research of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine, including its potential as a treatment for various disorders, such as anxiety and depression. This compound may also have potential as a radioligand for imaging studies in the brain, which could lead to a better understanding of the role of the serotonergic and dopaminergic systems in various disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential for non-specific binding to other receptors.
合成法
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has been synthesized through various methods, including the reaction of piperazine with 4-fluorobenzaldehyde and 5-hydroxymethylisoxazole in the presence of an acid catalyst. Another method involves the reaction of piperazine with 4-fluorobenzaldehyde and 5-bromo-2-nitrobenzyl alcohol in the presence of a base catalyst. Both methods result in the formation of this compound, which can be purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has shown promising results in various scientific research applications, including its potential as an anti-inflammatory agent, anxiolytic agent, and antidepressant. This compound has also been studied for its potential as an antipsychotic agent and as a treatment for neuropathic pain. In addition, this compound has been studied for its potential as a radioligand for imaging studies in the brain.
特性
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-16(7-9-17)20-14-19(25-22-20)15-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCBXNYRDEAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)

![methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
